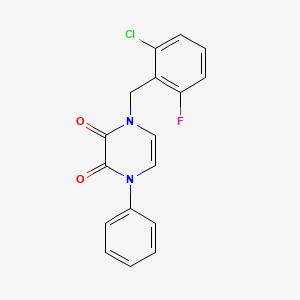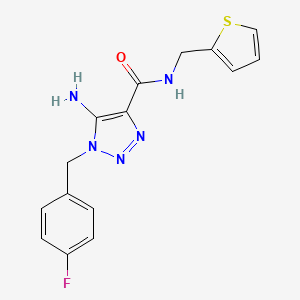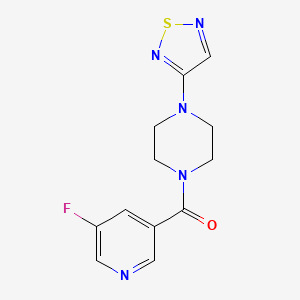![molecular formula C13H13N3O4 B2814147 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid CAS No. 2287274-62-6](/img/structure/B2814147.png)
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid, also known as PACAP-27, is a neuropeptide that was first isolated from ovine hypothalamus. PACAP-27 has been found to have a wide range of biological activities, including neuroprotection, vasodilation, and immunomodulation.
Mechanism of Action
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid binds to three different G protein-coupled receptors: PAC1, VPAC1, and VPAC2. Activation of these receptors leads to the activation of adenylate cyclase, which in turn increases intracellular cAMP levels. The increase in cAMP levels leads to the activation of protein kinase A (PKA) and other downstream signaling pathways, resulting in the various biological effects of 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid.
Biochemical and Physiological Effects:
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid has been found to have numerous biochemical and physiological effects. It has been shown to increase cerebral blood flow, reduce oxidative stress, and inhibit apoptosis. 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid has been found to have immunomodulatory effects, regulating the function of immune cells such as T cells and B cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. However, one limitation is its stability, as it is susceptible to degradation by proteases.
Future Directions
Future research on 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid could focus on its potential as a therapeutic agent for autoimmune diseases and inflammatory disorders. It could also explore the use of 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid in combination with other drugs for the treatment of neurological disorders. Additionally, further research could investigate the potential use of 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid as a diagnostic tool for various diseases.
Synthesis Methods
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling the amino acids in the desired sequence using a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a base, such as N-methylmorpholine (NMM). The final product is purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid has been extensively studied for its neuroprotective effects in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.
properties
IUPAC Name |
2-[5-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-12(18)8-16-11(6-7-14-16)15-13(19)20-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJAASGBIYNKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B2814064.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide](/img/structure/B2814065.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814067.png)

![ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2814071.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2814073.png)
![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2814074.png)



![1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814082.png)

![5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814086.png)
![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814087.png)